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molecular formula C8H4N2OS B8569456 6-Benzothiazolylisocyanate

6-Benzothiazolylisocyanate

Cat. No. B8569456
M. Wt: 176.20 g/mol
InChI Key: FPKAXNCBKLGMKU-UHFFFAOYSA-N
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Patent
US05246935

Procedure details

A mixture of 6-aminobenzothiazole (600 mg; 4 mmol) in toluene (40 ml) and phosgene (20 ml 20% in toluene; 40 mmol) was refluxed for 6 h. The solvent was removed under reduced pressure to give crude 6-benzothiazolylisocyanate. To the crude product was added 3-[4-(4-chlorophenyl)-1-piperazinyl]propanol (500 mg; 2.0 mmol) in toluene (20 ml) and refluxed for 16 h. The precipitate was isolated and recrystallized from methanol/ether to give 440 mg of the title compound. M.p. 210°-213° C. MS (70 eV): m/z 430 (13%, M+), 254 (32), 209 (77), 176 (100), 121 (38), 70 (83).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]2[N:6]=[CH:7][S:8][C:4]=2[CH:3]=1.[C:11](Cl)(Cl)=[O:12]>C1(C)C=CC=CC=1>[S:8]1[C:4]2[CH:3]=[C:2]([N:1]=[C:11]=[O:12])[CH:10]=[CH:9][C:5]=2[N:6]=[CH:7]1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
NC1=CC2=C(N=CS2)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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